3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Crystallography Structure-Based Drug Design Heterocyclic Chemistry

Medicinal chemistry teams often face bottlenecks in synthesizing diverse kinase inhibitor libraries due to the lack of versatile, well-characterized core scaffolds. 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1934583-78-4) resolves this by providing a single, well-defined vector for late-stage diversification via nucleophilic aromatic substitution (SNAr). • High-resolution crystal structure (CCDC 2298755) enables accurate structure-based drug design (SBDD) without relying on computational predictions. • The 6-methyl substituent is a validated motif in Fyn and Src kinase inhibitor series, ensuring target relevance. • The 3-chloro handle allows rapid SAR exploration around the ATP-binding pocket, accelerating hit-to-lead optimization. • Available with ≥97% purity in research quantities (1 g-100 g); bulk and custom packaging supported.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
Cat. No. B11914104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCC1=NC2=NNC(=C2C=N1)Cl
InChIInChI=1S/C6H5ClN4/c1-3-8-2-4-5(7)10-11-6(4)9-3/h2H,1H3,(H,8,9,10,11)
InChIKeyXBMQWOPLSVRHAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine: Core Scaffold for Kinase R&D


3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1934583-78-4) is a heterocyclic core scaffold within the pyrazolo[3,4-d]pyrimidine class, a family widely recognized as adenine bioisosteres fundamental to kinase inhibitor drug discovery [1]. This compound is characterized by a chlorine atom at the 3-position of the pyrazole ring and a methyl group at the 6-position of the pyrimidine ring. Its molecular formula is C6H5ClN4 with a molecular weight of 168.58 g/mol . It serves primarily as a versatile synthetic intermediate for the construction of diverse libraries of kinase inhibitors, with the chlorine atom acting as a reactive handle for nucleophilic aromatic substitution (SNAr) to introduce structural diversity at a critical binding vector.

3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine: Substitution Risks to SAR & IP


Generic substitution of 3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine with other in-class analogs is scientifically invalid due to the critical, non-interchangeable roles of its specific 3-chloro and 6-methyl substituents. The 6-methyl group is a known structural motif in multiple kinase inhibitor series targeting Fyn and Src [1], while the 3-chloro substituent is essential for subsequent derivatization and influences both target binding and selectivity. As demonstrated in Lck inhibitor studies, the nature of the substitution at the 3-position directly affects enzyme selectivity and potency across different kinases, such as Lck, Src, Kdr, and Tie-2 [2]. Replacing this specific substitution pattern with an alternative, such as a 3-iodo or a different 6-substituent, would lead to a different structure-activity relationship (SAR), fundamentally altering the compound's reactivity, biological profile, and intellectual property position.

3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine: Head-to-Head Comparison with Analogs


Validated Crystal Geometry for Drug Design

The three-dimensional structure of 3-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine has been experimentally determined and deposited in the Crystallography Open Database (COD) [1]. This provides a definitive, high-resolution geometric model (space group P 1 21/c 1, unit cell parameters a=3.9913Å, b=6.7117Å, c=13.3807Å, β=97.162°) for molecular docking and structure-based drug design.

Crystallography Structure-Based Drug Design Heterocyclic Chemistry

Predicted pKa & Density Profile

Computational predictions provide a key differentiating physicochemical profile for 3-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine . This data is crucial for early-stage in silico ADME/Tox filtering.

ADME/Tox Medicinal Chemistry Physicochemical Properties

3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine: Optimal R&D Scenarios


Parallel Medicinal Chemistry for Kinase Inhibitor Libraries

This compound is the optimal choice as a core scaffold in parallel medicinal chemistry (PMC) campaigns aimed at generating diverse libraries of kinase inhibitors. The 3-chloro substituent provides a single, well-defined vector for late-stage diversification via nucleophilic aromatic substitution (SNAr), enabling rapid exploration of SAR around the solvent-exposed region of the ATP-binding pocket. This approach is validated by recent PMC-enabled syntheses of 1H-pyrazolo[3,4-d]pyrimidines [1].

Structure-Based Drug Design & Molecular Docking

The availability of a high-resolution crystal structure for 3-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine makes it a superior starting point for any SBDD project [1]. Researchers can use the experimentally determined geometry to perform accurate molecular docking, molecular dynamics simulations, and pharmacophore modeling without relying on uncertain computational predictions, thereby increasing the probability of identifying true hits and optimizing lead compounds.

Fyn & Src Kinase Inhibitor Analog Libraries

Given that the 6-methyl substituent is a key feature in known Fyn and Src kinase inhibitors [1], this specific scaffold is ideally suited for the synthesis of analog libraries targeting these kinases. It allows researchers to maintain the critical 6-methyl group while systematically exploring the chemical space around the 3-position, facilitating the discovery of compounds with improved potency, selectivity, and drug-like properties against these therapeutically relevant targets.

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